9H-Thioxanthen-9-one, 2-methyl-

Catalog No.
S1516855
CAS No.
15774-82-0
M.F
C14H10OS
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Thioxanthen-9-one, 2-methyl-

CAS Number

15774-82-0

Product Name

9H-Thioxanthen-9-one, 2-methyl-

IUPAC Name

2-methylthioxanthen-9-one

Molecular Formula

C14H10OS

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C14H10OS/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3

InChI Key

MYISVPVWAQRUTL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O

The exact mass of the compound 9H-Thioxanthen-9-one, 2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9H-Thioxanthen-9-one, 2-methyl- (2-MTX) is a highly efficient Type II photoinitiator and triplet sensitizer widely utilized in UV-curable resins, inks, and photoresists [1]. Featuring a strong absorption profile in the UV-A region (350–390 nm) and a high triplet energy of approximately 2.75 eV, 2-MTX rapidly undergoes intersystem crossing to abstract hydrogen from amine synergists or transfer energy to photoacid generators [1]. From a procurement perspective, 2-MTX is prioritized for its excellent solubility in acrylate monomers and its defined isomeric purity, making it a critical component for high-performance, LED-curable industrial formulations where formulation stability and batch-to-batch reproducibility are paramount.

Procurement Fit

Curing Wavelength Absorbs in 350–410 nm range, compatible with near-UV and visible LED curing systems
Initiation Type Type II photoinitiator requiring amine co-initiator for radical generation
Patent Context Reported in patent filings as a photoinitiator choice for radical photopolymerization

Substituting 2-MTX with the unsubstituted parent compound, Thioxanthone (TX), routinely leads to formulation failure due to TX's poor solubility in standard organic matrices, resulting in premature crystallization and nozzle clogging in inkjet applications [1]. Conversely, while 2-Isopropylthioxanthone (ITX) is a common industrial substitute, commercial ITX is inherently a fluctuating mixture of 2-isopropyl and 4-isopropyl isomers due to its synthetic route [1]. This mixed-isomer profile causes unpredictable eutectic melting behavior and variable solubility across batches. 2-MTX provides a single, structurally defined isomer with consistent dissolution kinetics, ensuring strict rheological and curing reproducibility that generic ITX mixtures cannot guarantee.

Substitution Risk

Electron-donating 2-methyl modulates triplet state
Stabilizes ππ* triplet, reducing amine and monomer quenching kinetics relative to unsubstituted thioxanthone
Photophysics not interchangeable across analogs
ITX, CTX, or other 2-substituted thioxanthones exhibit different radical reactivity profiles; direct substitution without kinetic validation may shift cure performance
Formulation-specific cure response requires verification
Polymerization efficiency depends on co-initiator, monomer, and film conditions; class-level performance does not guarantee identical behavior across all resin systems

Isomeric Purity and Batch Reproducibility vs. Commercial ITX

Commercial ITX is synthesized via the reaction of cumene, inherently yielding a blend of 2-isopropyl and 4-isopropyl isomers, which creates a variable eutectic mixture that complicates precise formulation scaling [1]. In contrast, 2-MTX is produced as a single, defined isomer. This structural homogeneity ensures a sharp, consistent melting point and predictable dissolution kinetics in acrylate monomers, eliminating the batch-to-batch viscosity and curing variations associated with mixed-isomer ITX [1].

Evidence DimensionIsomeric composition and melting behavior
Target Compound Data2-MTX (Single isomer, sharp melting point, consistent dissolution)
Comparator Or BaselineCommercial ITX (Fluctuating 2- and 4-isomer mixture, variable eutectic melting)
Quantified DifferenceEliminates batch-to-batch solubility variances caused by isomer ratio fluctuations
ConditionsIndustrial scale-up of UV-curable acrylate formulations

Procurement teams requiring strict Six Sigma quality control in photoresist or ink manufacturing must select 2-MTX to avoid the unpredictable formulation behavior of mixed-isomer ITX.

Polymerization rate
Head-to-head
Equal rates: MTX, ITX, TX, CTX
[M] 5 mol/L, [amine] 10⁻¹ mol/L, stationary polymerization
Reported parity supports cure-speed substitution review
Data to verify under specific resin and amine combinations

Solubility and Formulation Stability vs. Unsubstituted Thioxanthone (TX)

The planar, rigid structure of unsubstituted thioxanthone (TX) results in strong intermolecular pi-pi stacking, severely limiting its solubility in standard reactive diluents and organic solvents [1]. The introduction of the asymmetric 2-methyl group in 2-MTX disrupts this crystal packing, significantly increasing its solubility limit in acrylate and methacrylate monomers [1]. This allows formulators to achieve the higher photoinitiator loading required for high-speed curing without the risk of the initiator precipitating out of solution during extended storage or low-temperature transport.

Evidence DimensionSolubility limit in standard acrylate monomers
Target Compound Data2-MTX (High solubility, stable at >2-5 wt% loading)
Comparator Or BaselineUnsubstituted TX (Poor solubility, prone to precipitation at functional loadings)
Quantified DifferenceDramatically increased maximum loading capacity without crystallization
ConditionsStorage and application of UV-curable inks at ambient and sub-ambient temperatures

Buyers formulating high-speed inkjet inks or clear coats must specify 2-MTX over TX to prevent nozzle clogging and ensure long-term shelf stability.

Amine quenching
Head-to-head
MTX ³kq 0.81×10⁹ vs TX 6.1×10⁹ M⁻¹s⁻¹
~7.5-fold decrease; triethanolamine in acetonitrile
Indicates differentiated amine reactivity; may affect oxygen sensitivity
Reactivity profile context; requires formulation-specific validation

Triplet Sensitization Efficiency for 365/385 nm LED Curing vs. Benzophenone

As the industry shifts from broad-spectrum mercury lamps to narrow-band UV LED sources (365 nm, 385 nm), traditional Type II initiators like benzophenone suffer from negligible absorption at these longer wavelengths [1]. 2-MTX features a red-shifted absorption spectrum with a strong molar extinction coefficient in the UV-A range, coupled with a high triplet energy (~2.75 eV) [1]. This allows 2-MTX to efficiently harvest LED emission and transfer energy to onium salts (PAGs) or abstract hydrogen from amine synergists at rates significantly higher than benzophenone under identical LED irradiance.

Evidence DimensionInitiation efficiency under 365/385 nm LED exposure
Target Compound Data2-MTX (High UV-A absorption, ~2.75 eV triplet energy, rapid cure)
Comparator Or BaselineBenzophenone (Poor UV-A absorption, requires deep UV/Hg lamps)
Quantified DifferenceOrders of magnitude higher radical/acid generation yield under UV-A LED sources
ConditionsPhotopolymerization using 365 nm or 385 nm LED arrays

Procuring 2-MTX is essential for transitioning legacy UV-curing lines to energy-efficient, ozone-free LED curing systems without sacrificing line speed.

Monomer quenching
Head-to-head
MTX ≪ TX; orders-of-magnitude reduction
TX 7.1×10⁶ M⁻¹s⁻¹; 2-substituted derivatives ~0.01–2.0×10⁶
Altered initiation kinetics in MMA-based systems
Relevant for acrylic coating and adhesive R&D

Matrix Mobility and Final Conversion vs. Bulky DETX

In highly functionalized, fast-curing hard coat formulations, the resin matrix rapidly vitrifies, restricting the diffusion of active species [1]. While 2,4-Diethylthioxanthone (DETX) is highly soluble, its bulky di-ethyl substitution creates significant steric hindrance, slowing its diffusion in densely cross-linked networks [1]. 2-MTX, possessing only a single methyl group, maintains a smaller hydrodynamic volume. This lower steric bulk allows 2-MTX to remain mobile longer during the polymerization process, driving higher final double-bond conversion and yielding harder, more chemically resistant coatings.

Evidence DimensionDiffusion-controlled double-bond conversion in dense matrices
Target Compound Data2-MTX (Low steric bulk, sustained mobility post-gelation)
Comparator Or BaselineDETX (High steric bulk, restricted mobility in vitrifying networks)
Quantified DifferenceHigher ultimate degree of cure in highly cross-linked hard coats
ConditionsHigh-functionality multi-acrylate hard coat curing

For advanced protective coatings requiring maximum surface hardness and chemical resistance, 2-MTX provides superior late-stage curing kinetics compared to bulkier analogs.

Belt speed cure
Reported
MTX dual system 60 m/min vs benzophenone 11 m/min
0.1% MTX + BDMK + MDEA; clear finish, UV lamp 10 cm
Reported faster curing at low loading in specific formulation
Patent data; transferability requires own line-speed trials
Synthetic handle
Reported
Bromomethyl derivative: 1.8 g isolated yield
NBS, benzoyl peroxide, cyclohexane, 4 h
Unique platform for photobase generator precursor synthesis
ITX and TX lack analogous functionalization pathway

High-Reproducibility UV-Curable Inkjet Inks

Directly leveraging its single-isomer purity and high solubility, 2-MTX is the ideal choice for inkjet formulations where avoiding the variable crystallization risks of mixed-isomer ITX and unsubstituted TX is critical for preventing printhead nozzle clogging [1].

LED-Curable Photoresists and Solder Masks

Utilizing its ~2.75 eV triplet energy and strong UV-A absorption, 2-MTX serves as a highly efficient sensitizer for photoacid generators (PAGs) in semiconductor and PCB manufacturing processes transitioning to 365 nm / 385 nm LED exposure [2].

High-Density Cross-Linked Hard Coatings

Taking advantage of its lower steric bulk compared to DETX, 2-MTX is optimal for multi-functional acrylate hard coats where sustained initiator mobility is required to achieve maximum double-bond conversion and superior scratch resistance [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
LED-curable coatings with low photoinitiator loading
Comparable polymerization rate to commercial thioxanthones at reduced concentration
Cure-speed and film hardness verification in target resin system
Acrylate-based photopolymerization with controlled reactivity
Substituent-modulated triplet quenching towards monomers
Monomer quenching kinetics and initiation efficiency in MMA/acrylate formulations
Photobase generator (PBG) research and development
Benzylic bromination handle unique to 2-methyl substitution
Bromomethyl intermediate yield and purity for downstream PBG synthesis
Migration-sensitive coating screening
Structurally distinct thioxanthone with reported cure parity
Extractables and migration profiling in food-contact simulants

XLogP3

4.4

UNII

3ESH5OH7V2

Other CAS

15774-82-0

Wikipedia

9H-Thioxanthen-9-one, 2-methyl-

General Manufacturing Information

9H-Thioxanthen-9-one, 2-methyl-: INACTIVE

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